Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic Acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic Acid
Introduction and Structural Significance
As drug development and green chemistry increasingly intersect, the characterization of chiral, multifunctional intermediates becomes paramount. (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid —frequently referred to in metabolic literature as 3-hydroxyadipic acid 3,6-lactone [1]—is a highly versatile γ -butyrolactone derivative. Structurally, it features a rigid five-membered cyclic ether coupled with a ketone group (oxolane ring) and a flexible acetic acid side chain[2].
This dual functionality makes it a critical molecule in two distinct domains:
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Clinical Biochemistry: It serves as an endogenous biomarker for peroxisomal β -oxidation and disordered fatty acid metabolism[3].
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Industrial Polymer Synthesis: It acts as a highly stable, biomass-derived intermediate in the green synthesis of ε -caprolactam, the primary monomer for Nylon-6[4].
This guide provides an authoritative breakdown of its physicochemical properties, biological pathways, and self-validating experimental protocols for both its analytical characterization and chemical synthesis.
Physicochemical Data Profile
Understanding the thermodynamic and spatial properties of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid is essential for optimizing extraction protocols and synthetic yields. The presence of the γ -lactone ring restricts the conformational freedom of the molecule, while the terminal carboxylic acid group dominates its solubility and acid-base reactivity[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Source / Methodology |
| IUPAC Name | 2-[(2R)-5-oxooxolan-2-yl]acetic acid | Nomenclature Standard |
| Molecular Formula | C₆H₈O₄ | Computed[5] |
| Molecular Weight | 144.12 g/mol | Computed[5] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | ChemAxon[6] |
| XLogP3 (Partition Coefficient) | -0.3 | PubChem / ALOGPS[5] |
| Hydrogen Bond Donors | 1 | ChemAxon[6] |
| Hydrogen Bond Acceptors | 3 to 4 | ChemAxon / PubChem[6] |
| Water Solubility | ~235 g/L | ALOGPS[6] |
Biological Significance: A Biomarker for Peroxisomal β -Oxidation
In human physiology, the primary pathway for long-chain fatty acid oxidation (FAO) occurs in the mitochondria. However, during periods of prolonged fasting or metabolic stress, mitochondrial capacity is overwhelmed. This triggers the ω -oxidation of fatty acids by CYP450 enzymes, yielding medium-chain dicarboxylic acids such as adipic acid[3].
Because mitochondria are inefficient at processing these dicarboxylic acids, they are transported into the peroxisome for chain-shortening via peroxisomal β -oxidation[3]. During this process, the intermediate 3-hydroxyadipic acid undergoes rapid intramolecular cyclization to form the thermodynamically favored 3-hydroxyadipic acid 3,6-lactone ((R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid), which is subsequently excreted in the urine[1].
Fig 1: Peroxisomal β-oxidation pathway generating the lactone biomarker.
Clinical researchers track the ratio of this lactone to adipic acid to diagnose non-ketotic dicarboxylic aciduria and other FAO disorders[1].
Industrial Synthesis: Biomass to ε -Caprolactam
Beyond biology, this lactone is a cornerstone in the sustainable synthesis of industrial polymers. Traditional ε -caprolactam production relies heavily on petroleum derivatives. However, modern green chemistry utilizes biomass-derived aromatic compounds (e.g., catechol or protocatechuic acid) to biosynthesize β -ketoadipic acid[4].
Hydrogen reduction of β -ketoadipic acid yields 3-hydroxyadipic acid. Subjecting this to acid-catalyzed cyclization produces 2-(5-oxotetrahydrofuran-2-yl)acetic acid[4]. This lactone is highly stable and can be fed at high concentrations into amination and reduction reactors to yield pure ε -caprolactam[4].
Fig 2: Industrial synthesis workflow from biomass to ε-caprolactam via the lactone intermediate.
Experimental Methodologies & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a rationally designed system where the chemistry dictates the workflow, and the analytical readouts inherently validate the success of the reaction.
Protocol A: GC-MS Characterization from Biological Matrices
To quantify the lactone in urine samples, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard[1].
The Causality of Derivatization: Carboxylic acids are highly polar. If injected directly into a GC, the active hydrogen on the acetic acid moiety will hydrogen-bond with the silanol groups of the stationary phase, causing severe peak tailing and signal loss. To circumvent this, we use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the acid into a volatile trimethylsilyl (TMS) ester. The TMCS acts as a Lewis acid catalyst, increasing the electrophilicity of the silicon atom in BSTFA, ensuring complete derivatization.
Step-by-Step Workflow:
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Extraction: Acidify the urine sample to pH < 2 using HCl to ensure the compound is fully protonated (neutral charge), maximizing its partition coefficient into an organic solvent (e.g., ethyl acetate).
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Drying: Evaporate the organic layer to absolute dryness under a gentle stream of nitrogen. Crucial: Any residual moisture will hydrolyze the BSTFA reagent.
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Derivatization: Add 50 μ L of BSTFA + 1% TMCS and 50 μ L of anhydrous pyridine. Incubate at 60°C for 30 minutes.
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Analysis: Inject 1 μ L into the GC-MS operating in Electron Impact (EI) mode.
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Self-Validation System: The protocol is validated by the mass spectrum. The appearance of a molecular ion peak corresponding to the TMS-derivatized lactone, alongside a characteristic [M-15]⁺ fragment (loss of a methyl group from the TMS moiety), confirms both the structural identity and the success of the derivatization step[1].
Protocol B: Acid-Catalyzed Lactonization (Chemical Synthesis)
This protocol details the conversion of 3-hydroxyadipic acid to 2-(5-oxotetrahydrofuran-2-yl)acetic acid, adapted from industrial patent methodologies[4].
The Causality of the Catalyst: The reaction is an intramolecular esterification. By utilizing a strong mineral acid (1 mol/L H₂SO₄) under heated conditions, we protonate the terminal carboxylic acid, making the carbonyl carbon highly electrophilic. The C3-hydroxyl group acts as an internal nucleophile, attacking the carbonyl to form the thermodynamically stable 5-membered γ -butyrolactone ring.
Step-by-Step Workflow:
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Dissolution: Suspend 7.2 g (0.044 mol) of pure 3-hydroxyadipic acid in 0.1 L of ultrapure water[4].
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Catalysis: Add 0.01 L of 1 mol/L sulfuric acid to the mixture[4].
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Cyclization: Stir the resulting mixture at 100°C for 2 hours[4]. The heat drives the endothermic transition state and facilitates the removal of the water byproduct, pushing the equilibrium toward the lactone.
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Purification: Concentrate the mixture using a rotary evaporator. Perform silica gel column chromatography using a chloroform:methanol (10:1) mobile phase[4].
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Self-Validation System: The reaction is validated via ¹H-NMR (400 MHz, D₂O). The starting material (3-hydroxyadipic acid) features a distinct carbinol proton multiplet. The successful formation of the lactone is confirmed by the shift of the ring protons (e.g., δ 5.00 (m, 1H)) and the complete disappearance of the acyclic precursor signals, indicating a yield of ~90%[4].
Sources
- 1. Urinary 3-hydroxyadipic acid 3,6-lactone: structural identification and effect of fasting in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 2-(5-Oxooxolan-2-yl)acetic acid | 60551-20-4 [smolecule.com]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. (S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid | C6H8O4 | CID 181805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound 3-Hydroxyadipic acid 3,6-lactone (FDB111656) - FooDB [foodb.ca]
